molecular formula C22H23N7O3S B6548752 1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946286-59-5

1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548752
CAS No.: 946286-59-5
M. Wt: 465.5 g/mol
InChI Key: OQODHTGFCLLVTO-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound known for its distinctive chemical structure and potential applications in various scientific fields. This molecule is characterized by the presence of multiple functional groups, including benzenesulfonyl, ethoxyphenyl, triazolopyrimidin, and piperazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is typically synthesized through a multi-step process involving the reaction of benzenesulfonyl chloride with a suitable amine, followed by the formation of the triazolopyrimidinyl moiety. Key steps include:

  • Reaction of benzenesulfonyl chloride with 4-ethoxyphenylhydrazine to form 4-ethoxyphenylsulfonyl hydrazide.

  • Cyclization of the hydrazide with an appropriate pyrimidine derivative to form the triazolopyrimidine ring.

  • Finally, the triazolopyrimidine is coupled with piperazine to yield the desired compound. Industrial Production Methods: Industrial production methods typically involve optimizing the reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Large-scale synthesis may include continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.

  • Reduction: Reduction reactions may target the triazolopyrimidinyl moiety.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, especially on the aromatic rings. Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate and chromium trioxide.

  • Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution: Halogenated solvents and strong bases or acids are often used. Major Products Formed: The major products depend on the specific reaction conditions and reagents. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can lead to amines or alcohols.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex molecules.

  • Plays a role in the development of novel materials with unique properties. Biology:

  • Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

  • Evaluated for its interactions with biological macromolecules. Medicine:

  • Potentially explored as a pharmacological agent due to its complex structure.

  • Studies focus on its interactions with various biological targets. Industry:

  • Utilized in the production of specialty chemicals and intermediates.

  • Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine largely depends on its target application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The triazolopyrimidinyl moiety is particularly significant, as it can form hydrogen bonds and π-π interactions with biological macromolecules, influencing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison and Uniqueness:

  • Compared to other sulfonylpiperazines, this compound stands out due to the presence of the triazolopyrimidinyl moiety, which can enhance its biological activity and specificity.

  • The ethoxyphenyl group adds additional hydrophobic interactions, potentially altering its pharmacokinetics. Similar Compounds:

  • 1-(benzenesulfonyl)-4-piperazine: Lacks the triazolopyrimidinyl group, which may reduce its biological activity.

  • 4-ethoxyphenylpiperazine: Does not possess the sulfonyl or triazolopyrimidinyl groups, leading to different chemical and biological properties.

1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine represents a fascinating compound with diverse applications in scientific research, offering unique properties due to its intricate structure.

Properties

IUPAC Name

7-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3S/c1-2-32-18-10-8-17(9-11-18)29-22-20(25-26-29)21(23-16-24-22)27-12-14-28(15-13-27)33(30,31)19-6-4-3-5-7-19/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQODHTGFCLLVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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